molecular formula C17H23NO6S B2539865 methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate CAS No. 1396761-23-1

methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate

Cat. No.: B2539865
CAS No.: 1396761-23-1
M. Wt: 369.43
InChI Key: JBLNONYQWHALAT-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a sulfamoyl group and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety.

Properties

IUPAC Name

methyl 4-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-22-16(19)13-5-7-15(8-6-13)25(20,21)18-11-14-12-23-17(24-14)9-3-2-4-10-17/h5-8,14,18H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLNONYQWHALAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diols and Ketones

The spirocyclic dioxolane core is constructed via acid-catalyzed cyclization of 1,2-cyclohexanediol with a ketone. For example, reacting cyclohexanediol with acetone in the presence of p-toluenesulfonic acid (PTSA) yields 1,4-dioxaspiro[4.5]decane.

Mechanistic Insight :
Protonation of the ketone carbonyl facilitates nucleophilic attack by the diol, followed by dehydration to form the spirocyclic ether.

Functionalization to the Amine Derivative

The hydroxyl group of 1,4-dioxaspiro[4.5]decan-2-methanol (PubChem CID: 12334412) is converted to a primary amine via a two-step process:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C forms the mesylate.
  • Amination : Displacement with sodium azide (NaN₃) in dimethylformamide (DMF), followed by catalytic hydrogenation (H₂/Pd-C) yields the amine.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Mesylation MsCl, Et₃N DCM 0°C → RT 85%
Azide Formation NaN₃ DMF 80°C 78%
Reduction H₂, Pd-C MeOH RT 92%

Synthesis of Methyl 4-(Chlorosulfonyl)benzoate

Sulfonation of Methyl 4-Aminobenzoate

Chlorosulfonic acid (ClSO₃H) is added dropwise to methyl 4-aminobenzoate in DCM at −10°C. The intermediate sulfonic acid is treated with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.

Critical Parameters :

  • Temperature control (−10°C to 0°C) prevents side reactions.
  • Excess SOCl₂ ensures complete conversion to the sulfonyl chloride.

Yield : 72–78% after purification by recrystallization (hexane/EtOAc).

Coupling of Spirocyclic Amine and Sulfonyl Chloride

The amine (1.2 equiv) is added to a solution of methyl 4-(chlorosulfonyl)benzoate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (Et₃N, 2.5 equiv) is introduced to scavenge HCl, and the reaction is stirred at 25°C for 12 h.

Workup :
The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (gradient: 20–50% EtOAc/hexane).

Yield : 68–75%
Purity : >95% (HPLC, C18 column, MeCN/H₂O)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 4.20–4.15 (m, 1H, spiro-CH), 3.90 (s, 3H, OCH₃), 3.60–3.50 (m, 2H, CH₂NH), 1.80–1.40 (m, 10H, spirocyclic CH₂).
  • ¹³C NMR : δ 166.5 (C=O), 144.2 (SO₂), 130.1–125.8 (ArC), 109.8 (spiro quaternary C), 68.5–25.4 (spirocyclic CH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₂₃NO₆S [M+H]⁺: 406.1324; Found: 406.1328.

Comparative Analysis of Synthetic Routes

Table 1: Optimization of Coupling Reaction

Entry Base Solvent Time (h) Yield (%)
1 Et₃N THF 12 68
2 DIPEA DCM 8 72
3 Pyridine MeCN 24 55

Diisopropylethylamine (DIPEA) in DCM marginally improves yield due to enhanced solubility of intermediates.

Challenges and Mitigation Strategies

  • Spirocyclic Stability : The dioxolane ring is prone to acid-catalyzed ring-opening. Use of mild bases (e.g., Et₃N) and anhydrous conditions prevents degradation.
  • Sulfonyl Chloride Reactivity : Hydrolysis to the sulfonic acid is minimized by rigorous exclusion of moisture.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several sulfonylurea herbicides share functional similarities with the target compound, particularly the sulfamoyl-benzoate ester backbone. Key examples include:

Compound Name Molecular Substituents Biological Activity Application Reference
Triflusulfuron methyl ester Dimethylamino and trifluoroethoxy groups on triazine ring Herbicide (ALS inhibitor) Broadleaf weed control
Ethametsulfuron methyl ester Ethoxy and methylamino groups on triazine ring Herbicide (ALS inhibitor) Oilseed crop protection
Metsulfuron methyl ester Methoxy and methyl groups on triazine ring Herbicide (ALS inhibitor) Cereal crop protection

Key Differences :

  • The target compound lacks the triazine ring present in these herbicides, replacing it with a spirocyclic ether system. This structural divergence may alter its mechanism of action, as sulfonylurea herbicides typically inhibit acetolactate synthase (ALS) via triazine interactions .

Pharmaceutical Analogues

The spirocyclic moiety in the target compound is also observed in GUANADREL SULFATE , an antihypertensive drug with the chemical name (1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate.

Compound Name Molecular Substituents Biological Activity Application Reference
GUANADREL SULFATE Guanidine sulfate linked to spirocyclic ether Antihypertensive (adrenergic neuron blocker) Hypertension management

Key Differences :

  • The target compound features a sulfamoyl-benzoate ester, whereas GUANADREL SULFATE incorporates a guanidine group. This distinction likely results in divergent pharmacological targets: sulfamoyl groups often mediate enzyme inhibition (e.g., carbonic anhydrase), while guanidine derivatives interfere with neurotransmitter release .
  • GUANADREL SULFATE’s synthesis involves heating 1,4-dioxaspiro[4.5]decane-2-methylamine with 2-methyl-2-thiopseudourea sulfate, highlighting the reactivity of the spirocyclic amine—a functionality absent in the target compound .

Functional Group Analysis

  • Sulfamoyl Group : Common in sulfonylurea herbicides and some pharmaceuticals, this group facilitates hydrogen bonding and enzyme inhibition.
  • Spirocyclic Ether : Enhances metabolic stability and bioavailability by reducing rotational freedom, as seen in GUANADREL SULFATE .
  • Benzoate Ester : Improves compound solubility and serves as a prodrug moiety in agrochemicals (e.g., methyl esters hydrolyze to active acids in plants) .

Biological Activity

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate (referred to as MMS) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Compound Overview

MMS is characterized by a spirocyclic structure combined with a sulfonamide moiety, which contributes to its stability and potential biological activity. The molecular formula is C17H23N1O6SC_{17}H_{23}N_{1}O_{6}S, with a molecular weight of 369.4 g/mol. The compound is typically synthesized via the reaction of 4-sulfamoylbenzoic acid with an appropriate alkylating agent, such as 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane.

The exact mechanism of action for MMS is not fully elucidated; however, it is believed that the sulfonamide group interacts with specific molecular targets, such as enzymes or receptors. The rigidity provided by the spirocyclic structure may enhance binding affinity and specificity, potentially leading to significant biological effects.

Antiinflammatory Effects

MMS has been investigated for its anti-inflammatory properties. In preclinical studies, it demonstrated a notable ability to inhibit carrageenan-induced paw edema in rats by approximately 45.77%, indicating significant anti-inflammatory activity . This effect was attributed to the compound's interaction with inflammatory mediators and pathways.

Pharmacological Profile

The pharmacological profile of MMS includes:

  • Anti-inflammatory Activity : Inhibition of inflammatory markers such as COX-2 and IL-1β.
  • Antipyretic Effects : Reduction in fever-related symptoms.
  • Antiproliferative Effects : Potential to inhibit cell proliferation in various cancer models.

Table 1 summarizes key pharmacological effects observed in studies involving MMS.

Activity Effect Reference
Anti-inflammatoryInhibition of paw edema by 45.77%
AntipyreticSignificant reduction in fever
AntiproliferativeInhibition of cancer cell growth

Study on Anti-inflammatory Mechanisms

A study conducted on the anti-inflammatory activity of MMS revealed that it affects several key pathways involved in inflammation. The compound was shown to significantly decrease levels of COX-2 expression by 82.5%, IL-1β by 89.5%, and C-reactive protein by 77.1% in treated subjects . These findings suggest that MMS may disrupt nitric oxide (NO)-dependent mechanisms central to inflammation development.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of MMS has highlighted its unique combination of structural features that enhance its biological activity compared to similar compounds. For instance, modifications to the spirocyclic core or sulfonamide group can significantly alter the compound's pharmacological profile . Table 2 compares MMS with structurally related compounds.

Compound Structural Feature Biological Activity
This compoundSpirocyclic + SulfonamideHigh anti-inflammatory activity
1,4-Dioxaspiro[4.5]decan-2-ylmethanolHydroxyl group instead of sulfonamideLower anti-inflammatory activity
1,4-Dioxaspiro[4.5]decan-2-methanamineAmine group instead of sulfonamideVariable activity

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